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Compound of Interest

Compound Name: diphenyl-1H-pyrazole-4,5-diamine

Cat. No.: B3010970 Get Quote

Publication Note: A comprehensive search of publicly available crystallographic databases and

scientific literature did not yield a specific crystal structure for diphenyl-1H-pyrazole-4,5-
diamine. This guide therefore presents a detailed crystal structure analysis of a closely related

and well-documented compound, 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-

1H-pyrazole, to provide researchers, scientists, and drug development professionals with an in-

depth understanding of the structural characteristics of this class of molecules. The data and

methodologies presented are based on the findings published by Fun, H.-K., et al. in Acta

Crystallographica Section E (2011).

Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting

a wide array of biological activities and optical properties. The spatial arrangement of

substituents on the pyrazole core is critical to their function, making single-crystal X-ray

diffraction an indispensable tool for their characterization. This document provides a technical

overview of the crystal structure of 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-

1H-pyrazole (C₃₀H₂₄N₄), serving as a case study for this class of compounds.

Molecular and Crystal Structure
The asymmetric unit of the title compound consists of one molecule containing two pyrazole

rings and four phenyl rings. The crystal structure is stabilized by C-H···π interactions, with no
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significant intermolecular hydrogen-bonding interactions observed.[1][2]

Data Presentation
The crystallographic data and refinement parameters for C₃₀H₂₄N₄ are summarized in the

tables below.

Table 1: Crystal Data and Structure Refinement.
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Parameter Value

Empirical Formula C₃₀H₂₄N₄

Formula Weight (Mᵣ) 440.53

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a (Å) 10.7841 (5)

b (Å) 11.0582 (6)

c (Å) 21.4820 (9)

β (°) 113.359 (2)

Volume (V) (Å³) 2351.82 (19)

Z 4

Data Collection

Radiation Mo Kα (λ = 0.71073 Å)

Temperature (K) 296

Absorption Coeff. (μ) (mm⁻¹) 0.08

Refinement

R[F² > 2σ(F²)] 0.043

wR(F²) 0.120

Goodness-of-fit (S) 1.01

Reflections collected 7042

Parameters 307

Δρₘₐₓ / Δρₘᵢₙ (e Å⁻³) 0.19 / -0.17

Data sourced from Fun, H.-K., et al. (2011).[1]
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Table 2: Key Dihedral Angles.

Inter-planar Relationship Dihedral Angle (°)

Between the two pyrazole rings 73.43 (6)

Pyrazole 1 to attached Phenyl Rings 40.08 (6), 9.28 (6)

Pyrazole 2 to attached Phenyl Rings 15.78 (8), 17.25 (7)

Data sourced from Fun, H.-K., et al. (2011).[1][2]

Note on Bond Lengths and Angles: Specific bond lengths and angles were not explicitly

tabulated in the reference publication. However, the authors report that all bond lengths and

angles are within the normal ranges and are comparable to related structures.[1]

Experimental Protocols
Synthesis
The title compound was synthesized via a cyclocondensation reaction. A mixture of (2E)-3-(1,3-

diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (1.0 mmol) and phenylhydrazine (1.5 mmol)

was refluxed in glacial acetic acid for 4 hours. After cooling to room temperature, the resulting

solid was collected by filtration and dried. The reported yield was 50%.

Single-Crystal X-ray Diffraction
A suitable single crystal (0.56 × 0.54 × 0.36 mm) was selected for X-ray diffraction analysis.

Data were collected at 296 K on a Bruker APEX DUO CCD area-detector diffractometer using

graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and

refined by full-matrix least-squares on F². All hydrogen atoms were positioned geometrically

and refined using a riding model.

Visualizations
Molecular Structure and Ring Relationships
The following diagrams illustrate the molecular structure and the workflow for its determination.
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Figure 1: 2D representation of the molecular connectivity.
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Figure 2: Dihedral angles between constituent rings.

Experimental Workflow
The logical flow from chemical synthesis to final structural analysis is depicted below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b3010970?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3010970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Crystallization

X-ray Diffraction & Analysis

Reactants:
(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one

+ Phenylhydrazine

Reflux in
Glacial Acetic Acid (4h)

Cool to Room Temp

Filtration & Drying

Single Crystal Growth

Mount Crystal on
Diffractometer

Data Collection
(Bruker APEX DUO, 296 K)

Structure Solution
(Direct Methods)

Structure Refinement
(Full-matrix least-squares on F²)

Final Crystallographic Model
(CIF Data)

Click to download full resolution via product page

Figure 3: Workflow for Crystal Structure Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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